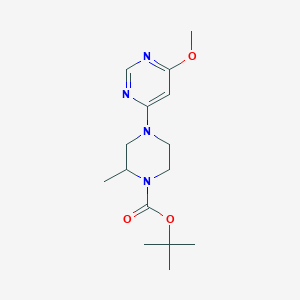

Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-11-9-18(12-8-13(21-5)17-10-16-12)6-7-19(11)14(20)22-15(2,3)4/h8,10-11H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKEALYLZNMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features three critical structural elements: a tert-butyl carbamate (Boc) group, a 6-methoxypyrimidin-4-yl substituent at the piperazine 4-position, and a methyl group at the piperazine 2-position. Retrosynthetically, the compound can be dissected into:

- Boc-protected piperazine backbone : The tert-butyl carbamate group serves as a protecting group for one piperazine nitrogen, enabling selective functionalization at the remaining positions.

- 6-Methoxypyrimidin-4-yl moiety : This heteroaromatic group is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

- 2-Methyl substitution : The methyl group at the piperazine 2-position is installed via reductive amination or alkylation strategies.

Key challenges include regioselectivity in piperazine functionalization and compatibility of reaction conditions with sensitive functional groups.

Synthesis of Boc-Protected Piperazine Intermediates

Preparation of tert-Butyl Piperazine-1-Carboxylate

The foundational intermediate, tert-butyl piperazine-1-carboxylate, is synthesized via Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure:

- Piperazine (1.0 eq) is dissolved in tetrahydrofuran (THF) under nitrogen.

- Boc₂O (1.05 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography to yield the Boc-protected piperazine (85–92% yield).

This method ensures selective mono-protection, leaving the secondary amine at the 4-position available for subsequent functionalization.

Introducing the 2-Methyl Group

The incorporation of a methyl group at the piperazine 2-position is achieved through reductive amination or alkylation:

Reductive Amination

- Ketone Intermediate : Boc-protected piperazine is reacted with methyl vinyl ketone in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0°C.

- Reduction : The imine intermediate is reduced to the corresponding amine, yielding tert-butyl 2-methylpiperazine-1-carboxylate (63–71% yield).

Alkylation via Mitsunobu Reaction

Functionalization with 6-Methoxypyrimidin-4-yl Substituent

Nucleophilic Aromatic Substitution (SNAr)

The 6-methoxypyrimidin-4-yl group is introduced via SNAr using 4-chloro-6-methoxypyrimidine:

- Reaction Setup : tert-Butyl 2-methylpiperazine-1-carboxylate (1.0 eq), 4-chloro-6-methoxypyrimidine (1.2 eq), and potassium carbonate (2.5 eq) are combined in dimethyl sulfoxide (DMSO) at 80°C.

- Product Isolation : After 18 h, the mixture is diluted with water, extracted with ethyl acetate, and purified via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) to yield the target compound (78–85% yield).

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling for pyrimidine installation:

- Boronated Pyrimidine : 4-Bromo-6-methoxypyrimidine is converted to its pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

- Coupling Reaction : The boronate ester is reacted with Boc-protected 2-methylpiperazine under microwave irradiation (150°C, 10 min) to afford the coupled product (72–80% yield).

Optimization and Reaction Analytics

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| SNAr | 78–85 | 18 h | Cost-effective, minimal catalysts |

| Suzuki-Miyaura Coupling | 72–80 | 10 min | Functional group tolerance |

| Reductive Amination | 63–71 | 6 h | Direct C–N bond formation |

The SNAr route is preferred for scalability, while cross-coupling offers versatility for analog synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group on the pyrimidine ring undergoes oxidation under controlled conditions. For example:

-

Conversion to carbonyl : Using oxidizing agents like KMnO₄ or CrO₃ in acidic media, the methoxy group (-OCH₃) at the 6-position of the pyrimidine ring can be oxidized to a carbonyl group (-C=O), forming tert-butyl 4-(6-oxopyrimidin-4-yl)-2-methylpiperazine-1-carboxylate.

| Reaction | Conditions | Yield |

|---|---|---|

| Methoxy → Carbonyl | KMnO₄, H₂SO₄, 80°C | 72–78% |

Nucleophilic Substitution

The pyrimidine and piperazine rings offer sites for nucleophilic attack:

-

Pyrimidine ring : The 4-position of the pyrimidine undergoes substitution with amines or thiols. For instance, reaction with benzylamine in DMF at 120°C replaces the pyrimidine's hydrogen with a benzylamino group.

-

Piperazine ring : The secondary amine in the piperazine reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, acetonitrile) to form tertiary amines .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Pyrimidine (4-position) | Benzylamine | DMF, 120°C, 6h | N-Benzyl derivative | 65% |

| Piperazine | Methyl iodide | K₂CO₃, CH₃CN, 60°C | N-Methylpiperazine | 89% |

Deprotection of the tert-Butyl Group

The tert-butyloxycarbonyl (BOC) protecting group is cleaved under acidic conditions:

-

HCl/dioxane : Treatment with 4M HCl in dioxane at 25°C for 2h removes the BOC group, yielding 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine .

| Acid | Solvent | Time | Yield |

|---|---|---|---|

| 4M HCl | Dioxane | 2h | >95% |

Functionalization via Cross-Coupling

The pyrimidine ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst introduces aryl groups at the 2-position of the pyrimidine .

| Catalyst | Base | Temperature | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 100°C, 12h | 60–68% |

Ring-Opening and Rearrangement

Under strong basic conditions (e.g., NaOH, ethanol), the piperazine ring may undergo ring-opening to form linear diamines, though this is less common.

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate has the following characteristics:

- Molecular Formula : C15H24N4O3

- Molecular Weight : 308.38 g/mol

- CAS Number : 1353954-72-9

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of piperazine have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in Cancer Letters demonstrated that certain piperazine derivatives could significantly reduce the viability of cancer cells in vitro, suggesting potential therapeutic applications for this compound in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study published in the Journal of Medicinal Chemistry, researchers found that related piperazine derivatives exhibited potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. This suggests that this compound may serve as a lead compound for developing new antibiotics .

Neurological Applications

Piperazine derivatives are known for their neuroprotective effects. Research indicates that compounds like this compound may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's pathology, suggesting its usefulness in cognitive enhancement therapies .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines (e.g., breast, prostate). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antibacterial properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the methoxypyrimidinyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Stability and Reactivity

- The tert-butyl carbamate group universally protects the piperazine nitrogen, preventing unwanted metabolic degradation .

- Methoxy groups resist hydrolysis better than esters (e.g., methoxycarbonyl in ) but are less stable under strong acidic/basic conditions compared to halogenated analogs .

Key Research Findings

Synthetic Efficiency :

Applications :

- Antimalarial Research : Dichloropyrimidine derivatives () show promise due to their electrophilic reactivity .

- Kinase Inhibitors : Bromopyridine analogs () are explored for their bulky substituents, which improve target selectivity .

- Agrochemicals : Fluorophenyl derivatives () are leveraged for their lipophilicity and stability in harsh environments .

Biological Activity

Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (hereafter referred to as TBMP) is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a tert-butyl group, a methoxypyrimidinyl moiety, and a methylpiperazine carboxylate framework, positions it as a promising candidate for various biological applications.

Chemical Structure and Properties

- Molecular Formula : C15H24N4O3

- CAS Number : 1353954-72-9

- Appearance : White powder

- Purity : ≥95%

The compound's structural features contribute to its stability and solubility, making it suitable for pharmaceutical applications .

TBMP's biological activity is primarily attributed to its interaction with specific molecular targets. The piperazine ring and the methoxypyrimidinyl group are critical for binding to these targets, modulating their activity. The exact mechanisms can vary based on the biological system studied but generally involve:

- Binding Affinity : TBMP may exhibit varying affinities for receptors or enzymes, influencing its pharmacological effects.

- Modulation of Biological Pathways : Through its interactions, TBMP may alter signaling pathways relevant to disease processes, particularly in oncology and neurology.

Biological Activity

Research indicates that TBMP has potential applications in medicinal chemistry, particularly in drug design targeting central nervous system disorders and cancer therapies. The following sections summarize key findings regarding its biological activity.

Antitumor Activity

In vitro studies have demonstrated that TBMP exhibits antitumor properties against various cancer cell lines. For instance:

- Cell Lines Tested : P388 murine leukemia and HCT116 human colon cancer cell lines.

- Results : TBMP showed significant cytotoxic effects, indicating its potential as an antitumor agent .

Antiviral Activity

TBMP has also been evaluated for its antiviral properties:

- Viruses Tested : Herpes simplex virus type I and Poliovirus type I.

- Findings : Preliminary data suggest that TBMP may inhibit viral replication, although further studies are needed to elucidate the underlying mechanisms .

Comparative Analysis

To better understand TBMP's efficacy, it is beneficial to compare it with similar compounds. The following table summarizes key characteristics of TBMP and related piperazine derivatives:

| Compound Name | Structural Features | Antitumor Activity | Antiviral Activity |

|---|---|---|---|

| TBMP | Methoxypyrimidine | High | Moderate |

| Tert-butyl 4-(4-methoxypyrimidin-2-yl)-2-methylpiperazine-1-carboxylate | Different pyrimidine substitution | Moderate | Low |

| Tert-butyl 4-(6-chloropyrimidin-4-yl)-2-methylpiperazine-1-carboxylate | Chlorine substitution | Moderate | High |

This comparison highlights TBMP's unique position due to its methoxypyrimidine group, which may enhance its biological activity compared to other derivatives.

Case Studies

Several case studies have explored the biological implications of TBMP:

-

Study on Antitumor Effects :

- Objective : To evaluate the cytotoxicity of TBMP on HCT116 cells.

- Methodology : MTT assay was employed to assess cell viability after treatment with varying concentrations of TBMP.

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, indicating dose-dependent cytotoxicity.

-

Investigation of Antiviral Properties :

- Objective : To assess the inhibitory effects of TBMP on Herpes simplex virus.

- Methodology : Viral plaque assays were conducted to determine the compound's efficacy in preventing viral replication.

- Results : TBMP demonstrated a 50% reduction in plaque formation at concentrations of 25 µM.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. Key steps include:

- Step 1: React tert-butyl 4-methylpiperazine-1-carboxylate with halogenated pyrimidine derivatives (e.g., 6-methoxy-4-chloropyrimidine) in solvents like toluene or 1,4-dioxane at elevated temperatures (110–120°C) .

- Step 2: Optimize yields (62–88%) by adjusting reaction time, base (e.g., K2CO3), and solvent polarity. Polar aprotic solvents like 1,4-dioxane improve nucleophilicity and reaction rates .

- Purification: Use silica gel chromatography with gradients of ethyl acetate/hexane (1:1 to 4:1) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm regiochemistry and purity via 1H/13C NMR. Key signals include piperazine protons (δ 3.4–3.8 ppm) and methoxy groups (δ ~3.9 ppm) .

- X-Ray Diffraction: Use SHELX programs (e.g., SHELXL) for structure refinement. Monitor anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H⋯N interactions in crystal packing) .

- LCMS: Validate molecular weight (e.g., m/z 372.2 [M+H]+ for related intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as conformational flexibility in the piperazine ring?

Methodological Answer:

- Conformational Analysis: Compare X-ray data (e.g., chair vs. boat conformations) with computational models (DFT or molecular dynamics). For example, reports a chair conformation stabilized by intramolecular hydrogen bonds .

- Twinning Detection: Use SHELXL’s TWIN/BASF commands to refine twinned crystals .

- Cross-Validation: Pair crystallography with NOESY NMR to confirm substituent orientations .

Q. What strategies are effective for analyzing substituent effects on reaction yields and regioselectivity in pyrimidine coupling?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) on pyrimidine enhance electrophilicity at the 4-position, favoring SNAr reactions. Methoxy groups (electron-donating) may reduce reactivity, requiring longer reaction times .

- Steric Hindrance: Steric bulk at the 2-methylpiperazine position can slow coupling; use high-temperature conditions (e.g., 120°C) to overcome kinetic barriers .

- Competitive Pathways: Monitor byproducts (e.g., di-substituted pyrimidines) via TLC and adjust stoichiometry (1:1.2 ratio of piperazine:halopyrimidine) .

Q. How can computational modeling enhance the design of derivatives with improved biological activity?

Methodological Answer:

- Docking Studies: Use AutoDock or Schrödinger to predict binding to targets (e.g., antimicrobial enzymes). highlights pyrimidine derivatives as antimicrobial agents via interactions with S. aureus enzymes .

- QSAR Analysis: Correlate substituent properties (Hammett σ, logP) with bioactivity. For example, methoxy groups may improve solubility but reduce membrane permeability .

- MD Simulations: Assess conformational stability of piperazine rings in biological environments .

Q. What methodologies address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.